2-(benzo[d][1,3]dioxol-5-yl)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)acetamide
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Overview
Description
2-(benzo[d][1,3]dioxol-5-yl)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)acetamide is a complex organic compound that features a benzo[d][1,3]dioxole moiety, a furan ring, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzo[d][1,3]dioxol-5-yl)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)acetamide typically involves multiple steps:
Formation of the benzo[d][1,3]dioxole moiety: This can be achieved by reacting catechol with formaldehyde under acidic conditions to form the 1,3-benzodioxole ring.
Synthesis of the furan ring: The furan ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.
Formation of the pyridine ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis.
Coupling reactions: The final step involves coupling the benzo[d][1,3]dioxole, furan, and pyridine moieties through amide bond formation using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an appropriate solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(benzo[d][1,3]dioxol-5-yl)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) for halogenation and nitration, respectively.
Major Products
Oxidation: Formation of furanones.
Reduction: Formation of amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
2-(benzo[d][1,3]dioxol-5-yl)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)acetamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Materials Science: Use in the development of organic electronic materials.
Biological Studies: Investigation of its biological activity, including potential antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 2-(benzo[d][1,3]dioxol-5-yl)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)acetamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The benzo[d][1,3]dioxole and furan rings may facilitate binding to hydrophobic pockets, while the pyridine ring could participate in hydrogen bonding or π-π interactions.
Comparison with Similar Compounds
Similar Compounds
2-(benzo[d][1,3]dioxol-5-yl)piperidine: Shares the benzo[d][1,3]dioxole moiety but differs in the presence of a piperidine ring instead of the furan and pyridine rings.
2-(benzo[d][1,3]dioxol-5-yl)acetamide: Lacks the furan and pyridine rings, making it structurally simpler.
Uniqueness
2-(benzo[d][1,3]dioxol-5-yl)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)acetamide is unique due to the combination of the benzo[d][1,3]dioxole, furan, and pyridine rings, which confer distinct chemical and biological properties not found in simpler analogs.
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-N-[[5-(furan-2-yl)pyridin-3-yl]methyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4/c22-19(8-13-3-4-17-18(7-13)25-12-24-17)21-10-14-6-15(11-20-9-14)16-2-1-5-23-16/h1-7,9,11H,8,10,12H2,(H,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVXQEIAUIBBMBX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CC(=O)NCC3=CC(=CN=C3)C4=CC=CO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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